molecular formula C10H11NO2 B6204613 7-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1341300-68-2

7-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No. B6204613
CAS RN: 1341300-68-2
M. Wt: 177.2
InChI Key:
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Description

The compound “7-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one” is a derivative of isoquinoline, a type of nitrogen-containing heterocycle . Isoquinolines are found in a number of natural and synthetic compounds, many of which have biological activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, isoquinolines and their derivatives can be synthesized through various methods, including the Pomeranz-Fritsch reaction . The hydroxymethyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a tetrahydroisoquinoline core with a hydroxymethyl group attached at the 7-position . The exact structure would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound could involve the hydroxymethyl group, which could act as a nucleophile in reactions . The nitrogen in the isoquinoline ring could also potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the hydroxymethyl group could potentially increase its solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, many isoquinoline derivatives have biological activity and can interact with various enzymes and receptors .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially explore the synthesis, properties, and applications of this compound. For example, it could be interesting to investigate its potential biological activity, given that many isoquinoline derivatives have been found to have such activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "ethyl acetoacetate", "paraformaldehyde", "ammonium acetate", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-hydroxyphenylacetic acid and ethyl acetoacetate in the presence of ammonium acetate and sodium hydroxide to form 4-(1-oxo-1,3-butadienyl)phenol", "Step 2: Cyclization of 4-(1-oxo-1,3-butadienyl)phenol with paraformaldehyde in the presence of acetic acid to form 7-formyl-1,2,3,4-tetrahydroisoquinoline", "Step 3: Reduction of 7-formyl-1,2,3,4-tetrahydroisoquinoline with sodium borohydride in ethanol to form 7-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one" ] }

CAS RN

1341300-68-2

Product Name

7-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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